Cas no 22293-47-6 (3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-ylazanide)

3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-ylazanide structure
22293-47-6 structure
Product name:3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-ylazanide
CAS No:22293-47-6
MF:C11H13N3O
Molecular Weight:203.24042
CID:250668
PubChem ID:72088

3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-ylazanide 化学的及び物理的性質

名前と識別子

    • 1,2,3-Oxadiazolium,5-amino-3-(1-methyl-2-phenylethyl)-, inner salt
    • [3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-yl]azanide
    • 3-(1-phenylpropan-2-yl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine
    • Feprosidnine [INN]
    • AKOS005267148
    • FT-0683010
    • CHEMBL2104320
    • Feprosidnina [INN-Spanish]
    • SCHEMBL728995
    • Feprosidninum [INN-Latin]
    • 3-(alpha-Methylphenethyl)sydnone imine
    • Q4482905
    • 5-azanidyl-3-(1-phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium
    • 3-(.ALPHA.-METHYLPHENETHYL)SYDNONE IMINE
    • 1,2,3-oxadiazolium, 5-amino-3-(1-methyl-2-phenylethyl)-, inner salt
    • UNII-1G4W8NR1PT
    • Feprosidninum
    • DTXSID801027235
    • Feprosidnine
    • 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride
    • Feprosidnina
    • Sydnophen
    • 22293-47-6
    • 1G4W8NR1PT
    • 3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-ylazanide
    • MDL: MFCD00868768
    • インチ: InChI=1S/C11H13N3O/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3
    • InChIKey: HFLCEELTJROKMJ-UHFFFAOYSA-N
    • SMILES: CC(CC1=CC=CC=C1)[N+]2=CC(=N)O[N-]2

計算された属性

  • 精确分子量: 203.10600
  • 同位素质量: 241.09819
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 236
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1
  • XLogP3: 2.7

じっけんとくせい

  • Boiling Point: °Cat760mmHg
  • フラッシュポイント: °C
  • PSA: 41.94000
  • LogP: 2.44950

3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-ylazanide Security Information

  • HazardClass:IRRITANT

3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-ylazanide 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-ylazanide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
P400515-50mg
[3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-yl]azanide
22293-47-6
50mg
$ 115.00 2022-06-03
TRC
P400515-10mg
[3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-yl]azanide
22293-47-6
10mg
$ 65.00 2022-06-03
A2B Chem LLC
AF62119-500mg
Feprosidnine
22293-47-6
500mg
$285.00 2024-04-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
059772-500mg
[3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-yl]azanide
22293-47-6
500mg
3233.0CNY 2021-07-13
TRC
P400515-5mg
[3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-yl]azanide
22293-47-6
5mg
$ 50.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
059772-500mg
[3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-yl]azanide
22293-47-6
500mg
3233CNY 2021-05-07

3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-ylazanide 関連文献

3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-ylazanideに関する追加情報

Recent Advances in the Study of 3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-ylazanide (CAS: 22293-47-6)

In recent years, the compound 3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-ylazanide (CAS: 22293-47-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique oxadiazolium-azanide structure, has shown promising potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. The growing body of research underscores its importance as a versatile scaffold for drug development.

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-ylazanide derivatives. The research team employed a combination of computational modeling and experimental assays to optimize the compound's pharmacokinetic properties. Their findings revealed that subtle modifications to the phenylpropan-2-yl moiety could significantly enhance the compound's bioavailability and target specificity, particularly in inhibiting bacterial DNA gyrase.

Another groundbreaking study, featured in Bioorganic & Medicinal Chemistry Letters, investigated the anti-inflammatory mechanisms of 3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-ylazanide. Using in vitro and in vivo models, the researchers demonstrated that the compound effectively suppresses the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines. This discovery positions the compound as a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In the realm of oncology, a 2023 study published in European Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase-3 and PARP cleavage. The study also identified a synergistic effect when 3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-ylazanide was combined with conventional chemotherapeutic agents, suggesting its potential as an adjunct therapy in cancer treatment regimens.

Despite these promising findings, challenges remain in the clinical translation of 3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-ylazanide. Issues such as metabolic stability, toxicity profiles, and scalable synthesis methods need to be addressed in future research. Ongoing studies are focusing on structural optimization and formulation strategies to overcome these hurdles.

In conclusion, the latest research on 3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-ylazanide (CAS: 22293-47-6) underscores its multifaceted therapeutic potential. As investigations continue to unravel its mechanisms of action and refine its pharmacological properties, this compound is poised to make significant contributions to the development of novel therapeutics in chemical biology and medicine.

おすすめ記事

推奨される供給者
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited